1-(2-methoxyphenyl)-4-{[4-(1-methyl-1H-pyrazol-5-yl)-2-thienyl]sulfonyl}piperazine
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Description
1-(2-methoxyphenyl)-4-{[4-(1-methyl-1H-pyrazol-5-yl)-2-thienyl]sulfonyl}piperazine is a useful research compound. Its molecular formula is C24H26FN5O2S and its molecular weight is 467.56. The purity is usually 95%.
BenchChem offers high-quality 1-(2-methoxyphenyl)-4-{[4-(1-methyl-1H-pyrazol-5-yl)-2-thienyl]sulfonyl}piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-methoxyphenyl)-4-{[4-(1-methyl-1H-pyrazol-5-yl)-2-thienyl]sulfonyl}piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Potential : A study by Turov (2020) evaluated the anticancer activity of a series of compounds, including those with a piperazine substituent, showing significant efficacy against various cancer cell lines.
Crystal Structure and DFT Calculations : Research by Kumara et al. (2017) focused on the crystal structure and Hirshfeld surface analysis of piperazine derivatives, highlighting their potential in the development of new pharmaceutical compounds.
Antidepressant and Anxiolytic Effects : Moreira et al. (2021) investigated the effects of a new phenylpiperazine derivative, LQFM005, and its metabolite, demonstrating anxiolytic and antidepressant-like effects in mice. This research suggests potential therapeutic applications for mental health disorders (Moreira et al., 2021).
Antibacterial and Biofilm Inhibition : Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, which showed significant antibacterial efficacy and biofilm inhibition activities (Mekky & Sanad, 2020).
Pharma Market Applications : Habernickel (2001) discussed the broad spectrum of piperazine derivatives in the pharmaceutical market, indicating their extensive use in various medical treatments (Habernickel, 2001).
Synthesis of PPARpan Agonists : A study by Guo et al. (2006) described an efficient synthesis of a potent PPARpan agonist, illustrating the compound's significance in drug development (Guo et al., 2006).
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5O2S/c1-32-21-8-6-20(7-9-21)29-12-14-30(15-13-29)23-24(27-11-10-26-23)33-17-22(31)28-16-18-2-4-19(25)5-3-18/h2-11H,12-17H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USSHJTGAANSEGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=CN=C3SCC(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyphenyl)-4-{[4-(1-methyl-1H-pyrazol-5-yl)-2-thienyl]sulfonyl}piperazine |
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